1,3,5-Tri(3-pyridyl)-1,5-pentanoate
Overview
Description
1,3,5-Tri(3-pyridyl)-1,5-pentanoate, also known as this compound, is a useful research compound. Its molecular formula is C20H17N3O2 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure
- Synthesis and Structure of Trigonal and Tetragonal Connectors: A study by Schwab, Noll, and Michl (2002) describes the synthesis of benzene derivatives with long rigid arms, including 1,3,5-Tri(3-pyridyl)-1,5-pentanoate, for use as connectors in constructing large molecular structures. This synthesis involves copper-free Pd-mediated coupling and has applications in molecular engineering and design (Schwab, Noll, & Michl, 2002).
Coordination Chemistry
- Coordination Chemistry of Tripyridyl-Triazine Ligands: Therrien (2011) reviewed the coordination chemistry of 2,4,6-tri(pyridyl)-1,3,5-triazine ligands, which includes derivatives like this compound. These compounds are used in luminescent materials, coordination polymers, and metalla-assemblies, demonstrating their versatility in chemical applications (Therrien, 2011).
Metal–Organic Frameworks
- Sulfate Encapsulation in Metal–Organic Frameworks: Wu et al. (2010) reported on the self-assembly of metal–organic frameworks using ligands like pentane-1,5-diylbis(3-pyridin-3-ylurea), which is structurally related to this compound. These frameworks demonstrate potential for encapsulating ions like sulfate, indicating their utility in ion exchange and storage applications (Wu et al., 2010).
Drug Delivery Applications
- Drug Delivery via Metalla-Cages: A study by Mattsson et al. (2010) explored the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages using ligands like 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine, which is related to this compound. This research highlights the potential of such structures in drug delivery applications (Mattsson et al., 2010).
Properties
IUPAC Name |
1,3,5-tripyridin-3-ylpentane-1,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(16-5-2-8-22-13-16)10-18(15-4-1-7-21-12-15)11-20(25)17-6-3-9-23-14-17/h1-9,12-14,18H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZCWKXSMMCGNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)C2=CN=CC=C2)CC(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477655 | |
Record name | 1,3,5-Tri(3-pyridyl)-1,5-pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94678-45-2 | |
Record name | 1,3,5-Tri(3-pyridyl)-1,5-pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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